Propyl naphthalene-1-carboxylate
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Overview
Description
Propyl 1-naphthoate is an organic compound that belongs to the class of naphthoates It is an ester formed from 1-naphthoic acid and propanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 1-naphthoate can be synthesized through a one-pot synthetic pathway. This involves a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . The reaction proceeds via a sequential addition/oxidation mechanistic process, including a metal-free addition step of acenaphthoquinone and 1,3-diketones, followed by the H5IO6-mediated C–C oxidative cleavage of the corresponding vicinal diols at room temperature .
Industrial Production Methods
Industrial production of propyl 1-naphthoate typically involves the esterification of 1-naphthoic acid with propanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Chemical Reactions Analysis
Types of Reactions
Propyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH3) are commonly employed.
Major Products Formed
Oxidation: Naphthoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthoate compounds.
Scientific Research Applications
Propyl 1-naphthoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propyl 1-naphthoate involves its interaction with specific molecular targets and pathways. The compound can undergo sequential addition/oxidation reactions, leading to the formation of various intermediates and products. These reactions are facilitated by the presence of nucleophiles and oxidizing agents, which drive the conversion of the ester to other functional groups .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-naphthoate
- Ethyl 1-naphthoate
- Isopropyl 1-naphthoate
Uniqueness
Propyl 1-naphthoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other naphthoate esters. Its longer carbon chain compared to methyl and ethyl naphthoates provides different solubility and interaction characteristics .
Properties
CAS No. |
3007-96-3 |
---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
propyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C14H14O2/c1-2-10-16-14(15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 |
InChI Key |
DVFZYEJUWGWKLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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